tert-butyl 3-(3-hydroxyphenyl)propanoate
Description
Properties
CAS No. |
1459154-39-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.3 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester functionality can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release the active hydroxyphenylpropanoic acid. This process can be crucial in the activation of prodrugs. The molecular pathways involved include the enzymatic cleavage of the ester bond and subsequent release of the active compound.
Comparison with Similar Compounds
Key Features :
- The tert-butyl group enhances steric bulk, influencing solubility and reactivity .
- The 3-hydroxyphenyl group provides a site for further functionalization (e.g., etherification, alkylation) .
- It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anticancer agents .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of tert-Butyl 3-(3-hydroxyphenyl)propanoate and Analogues
This compound (3d):
- Synthesis: Prepared via esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butyl acrylate .
- Reactivity: The hydroxyl group undergoes nucleophilic substitution (e.g., cyanophenoxy derivatization to form 5d with 47% yield) .
Analogues:
tert-Butyl 3-(3-iodopropoxy)propanoate: Synthesized from tert-butyl 3-(3-hydroxypropoxy)propanoate via iodination (80% yield) .
Methyl 3-(3-hydroxyphenyl)propanoate: Synthesized via direct esterification with methanol; lacks steric hindrance, enabling faster hydrolysis .
Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propanoate: Features enhanced antioxidant activity due to electron-donating tert-butyl groups .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Q & A
Q. What analytical methods differentiate this compound from structural analogs?
- Methodological Answer : Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy distinguishes C=O stretching frequencies (ester: ~1720 cm⁻¹ vs. acid: ~1700 cm⁻¹). X-ray crystallography resolves tert-butyl group orientation, while ²⁹Si NMR (for silicon-containing analogs) provides additional specificity .
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